molecular formula C9H17N3O B7868783 N-cyclopropyl-1,4-diazepane-1-carboxamide

N-cyclopropyl-1,4-diazepane-1-carboxamide

Cat. No.: B7868783
M. Wt: 183.25 g/mol
InChI Key: XAGXMLNESGGLGA-UHFFFAOYSA-N
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Description

N-cyclopropyl-1,4-diazepane-1-carboxamide is a chemical compound with the molecular formula C9H17N3O It is a member of the diazepane family, which are seven-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1,4-diazepane-1-carboxamide can be achieved through various methods. One common approach involves the intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductase enzymes . This method offers high enantioselectivity and efficiency, making it suitable for producing chiral 1,4-diazepanes.

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1,4-diazepane-1-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropyl-1,4-diazepane-1-carboxylic acid, while reduction may produce N-cyclopropyl-1,4-diazepane-1-methanol.

Scientific Research Applications

N-cyclopropyl-1,4-diazepane-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a tool for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-1,4-diazepane-1-carboxamide include other diazepane derivatives, such as:

Uniqueness

This compound is unique due to its cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents.

Biological Activity

N-Cyclopropyl-1,4-diazepane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects and applications.

Chemical Structure and Properties

This compound features a diazepane ring substituted with a cyclopropyl group and a carboxamide functional group. This structure contributes to its unique biological activity by influencing its interaction with various molecular targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens. The compound's structural features may enhance its ability to interact with microbial enzymes or receptors, leading to inhibitory effects on bacterial growth.
  • Antiviral Properties : Investigations into the antiviral potential of this compound are ongoing. Its mechanism may involve interference with viral replication processes or host cell interactions.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in cell cycle regulation. For instance, it has shown promise as a selective inhibitor of cyclin-dependent kinases (CDK), which are crucial in cancer biology .

The mechanism of action for this compound involves its binding affinity to various receptors and enzymes. The cyclopropylmethyl group enhances this binding, potentially increasing the compound's efficacy against specific targets:

  • Binding to CDK : As a CDK inhibitor, it modulates the phosphorylation of target proteins involved in cell cycle progression, thereby exhibiting antitumor activity .
  • Interaction with Viral Proteins : The compound may disrupt viral proteins essential for replication or assembly, although specific pathways remain to be fully elucidated .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound exhibited significant growth inhibition at concentrations ranging from 5 to 20 µg/mL. Minimum inhibitory concentration (MIC) values were determined through agar diffusion methods .
  • Cancer Cell Line Testing : In vitro assays using human cancer cell lines revealed that the compound reduced cell viability significantly at concentrations above 10 µM. Apoptotic assays indicated that it induced programmed cell death through caspase activation pathways .
  • Pharmacokinetics : In animal models, pharmacokinetic studies showed that the compound had favorable absorption and distribution properties, with peak plasma concentrations achieved within 2 hours post-administration. This suggests potential for further development as a therapeutic agent .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against S. pneumoniae (MIC = 3.15 µg/mL)
AntiviralPotential inhibition of viral replication
CDK InhibitionReduced viability in cancer cells (IC50 = 10 µM)

Table 2: Pharmacokinetic Profile

ParameterValueReference
Peak Plasma Concentration150 ng/mL at 2 hours post-dose
Bioavailability45%
Half-life6 hours

Properties

IUPAC Name

N-cyclopropyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c13-9(11-8-2-3-8)12-6-1-4-10-5-7-12/h8,10H,1-7H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGXMLNESGGLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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